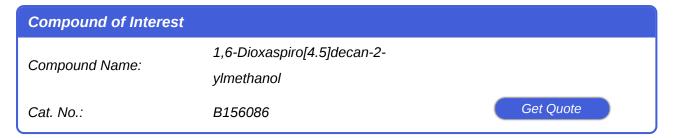


# **Application Notes and Protocols: Transition- Metal Catalyzed Synthesis of Spiroketals**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The spiroketal moiety is a privileged structural motif found in a wide array of biologically active natural products, including polyether antibiotics, pheromones, and marine toxins.[1][2][3] Consequently, the stereoselective synthesis of spiroketals is a significant focus in medicinal chemistry and drug development. Traditional methods for spiroketal synthesis often rely on the acid-catalyzed cyclization of dihydroxy ketones.[1][4] While effective, these methods can be harsh and incompatible with sensitive functional groups.[4] In recent decades, transition-metal catalysis has emerged as a powerful and versatile alternative, offering milder reaction conditions, broader substrate scope, and opportunities for asymmetric synthesis.[3][4] This document provides a comprehensive overview of modern transition-metal catalyzed methods for spiroketal synthesis, complete with detailed protocols and mechanistic insights.

## Transition-Metal Catalyzed Approaches to Spiroketal Synthesis

A variety of transition metals, including gold, palladium, platinum, iridium, and rhodium, have been successfully employed to catalyze the formation of spiroketals from a range of precursors. [1][5] The most prevalent strategy involves the intramolecular dihydroalkoxylation of



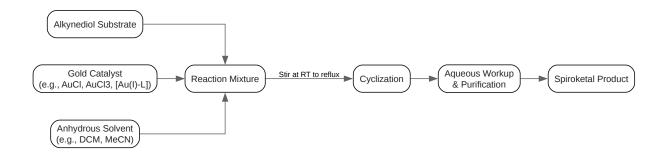
alkynediols, where the alkyne serves as a latent ketone.[3][4] Other innovative methods include cascade reactions, cycloisomerizations, and dearomative spirocyclizations.

## **Gold-Catalyzed Spiroketalization**

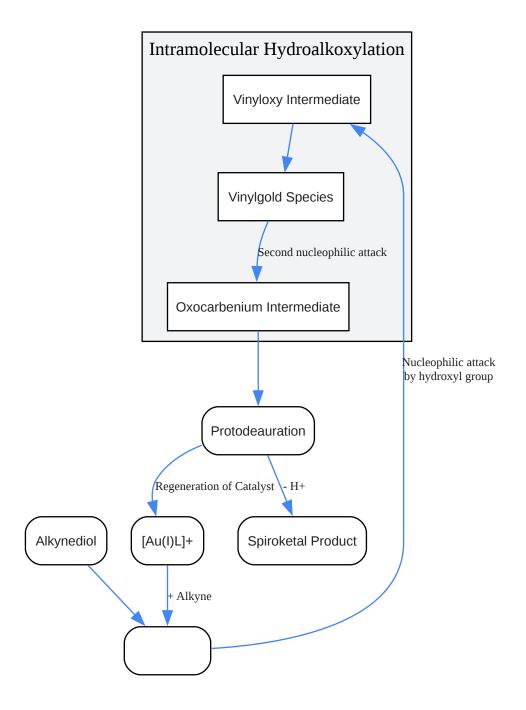
Homogeneous gold catalysts, particularly Au(I) and Au(III) species, have gained significant attention for their ability to activate alkynes under mild conditions, demonstrating high functional group tolerance.[6][7][8]

General Workflow for Gold-Catalyzed Spiroketalization of Alkynediols:

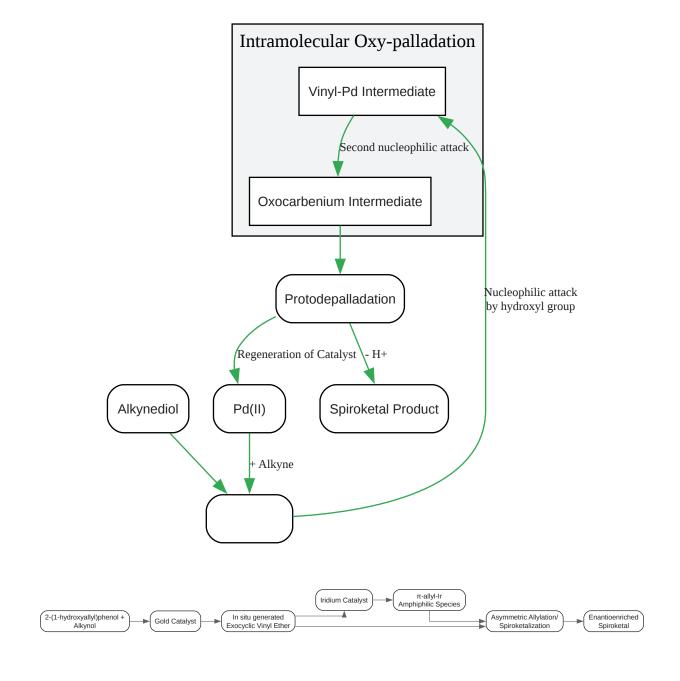












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